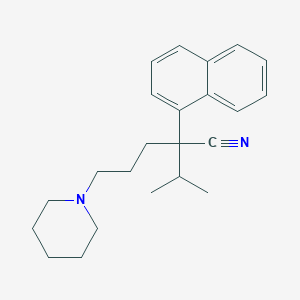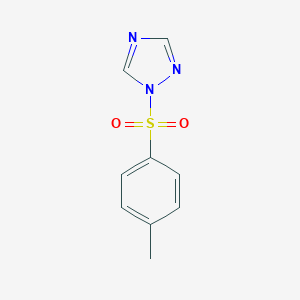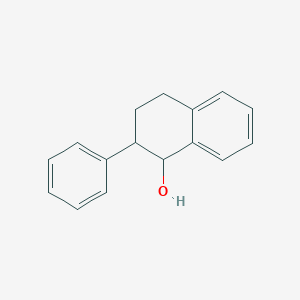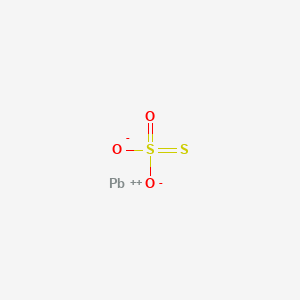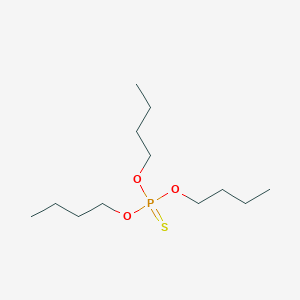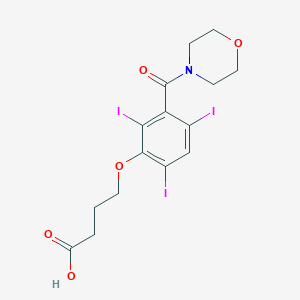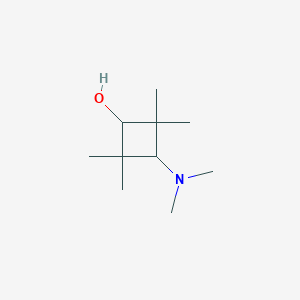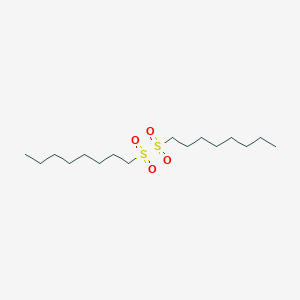
Disulfone, dioctyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfone, dioctyl, also known as DDO, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfone-based compound that is widely used in various biological studies due to its unique properties.
Wirkmechanismus
Disulfone, dioctyl exerts its biological effects by inhibiting the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, carbonic anhydrase, and xanthine oxidase. The exact mechanism of action of Disulfone, dioctyl is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfone group of Disulfone, dioctyl and the active site of the enzyme.
Biochemische Und Physiologische Effekte
Disulfone, dioctyl has been shown to have various biochemical and physiological effects, including:
1. Inhibition of acetylcholinesterase activity, which may lead to increased levels of acetylcholine in the brain.
2. Inhibition of carbonic anhydrase activity, which may affect acid-base balance in the body.
3. Inhibition of xanthine oxidase activity, which may affect uric acid metabolism.
4. Modulation of lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Disulfone, dioctyl has several advantages and limitations for lab experiments. Some of the advantages include:
1. High stability and solubility in water and organic solvents.
2. Availability of pure and high-quality Disulfone, dioctyl.
3. Easy synthesis method.
Some of the limitations include:
1. Limited information on the toxicity of Disulfone, dioctyl.
2. Limited information on the pharmacokinetics of Disulfone, dioctyl.
3. Limited information on the long-term effects of Disulfone, dioctyl.
Zukünftige Richtungen
There are several future directions for research on Disulfone, dioctyl, including:
1. Investigation of the role of Disulfone, dioctyl in lipid metabolism.
2. Development of new synthetic methods for Disulfone, dioctyl and its derivatives.
3. Investigation of the toxicity and pharmacokinetics of Disulfone, dioctyl.
4. Investigation of the potential therapeutic applications of Disulfone, dioctyl and its derivatives in various diseases.
Conclusion:
In conclusion, Disulfone, dioctyl is a sulfone-based compound that has gained significant attention in the field of scientific research. It has been widely used in various scientific research applications, and its unique properties make it a valuable tool for investigating the role of sulfones in biological systems. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of Disulfone, dioctyl and its derivatives.
Synthesemethoden
Disulfone, dioctyl is synthesized by the reaction of octyl mercaptan and sulfur dioxide in the presence of a catalyst. The reaction occurs at high temperature and pressure, and the resulting product is purified through a series of distillation and recrystallization processes.
Wissenschaftliche Forschungsanwendungen
Disulfone, dioctyl has been widely used in various scientific research applications, including but not limited to:
1. As a reagent in the synthesis of sulfones and sulfoxides.
2. As a starting material for the synthesis of other biologically active compounds.
3. As a tool for investigating the role of sulfones in biological systems.
4. As an inhibitor of enzymes involved in various metabolic pathways.
Eigenschaften
CAS-Nummer |
13603-70-8 |
|---|---|
Produktname |
Disulfone, dioctyl |
Molekularformel |
C16H34O4S2 |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
1-octylsulfonylsulfonyloctane |
InChI |
InChI=1S/C16H34O4S2/c1-3-5-7-9-11-13-15-21(17,18)22(19,20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
KKEJKYBURSQHHW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCS(=O)(=O)S(=O)(=O)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCS(=O)(=O)S(=O)(=O)CCCCCCCC |
Andere CAS-Nummern |
13603-70-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)
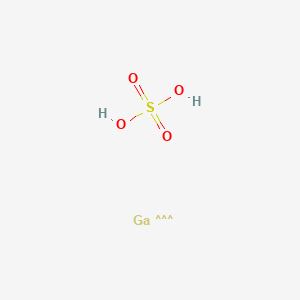
![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)
